4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
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Overview
Description
4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound that contains a furo[2,3-d]pyrimidine core with phenyl and tert-butylphenoxy substituents
Mechanism of Action
Target of Action
Pyrimidine derivatives have been reported to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is known that pyrimidine derivatives can inhibit the activity of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been reported to affect various signaling pathways associated with their target proteins .
Result of Action
Pyrimidine derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which include this compound, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some studies suggest that pyrimidine derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have long-term effects on cellular function observed in in vitro or in vivo studies .
Transport and Distribution
It is likely that it interacts with certain transporters or binding proteins, and may have specific effects on its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine typically involves multi-step reactions. One common method starts with the preparation of the furo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and tert-butylphenoxy groups. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and tert-butylphenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Comparison with Similar Compounds
4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine can be compared with other similar compounds, such as:
4-(4-Tert-butylphenoxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine: This compound has a thieno[2,3-d]pyrimidine core instead of a furo[2,3-d]pyrimidine core, which may result in different chemical and biological properties.
4-(4-Tert-butylphenoxy)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine: The presence of a methoxy group and a thieno[2,3-d]pyrimidine core distinguishes it from this compound. The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-22(2,3)16-9-11-17(12-10-16)25-20-18-13-19(15-7-5-4-6-8-15)26-21(18)24-14-23-20/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFWAXXXSPAJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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